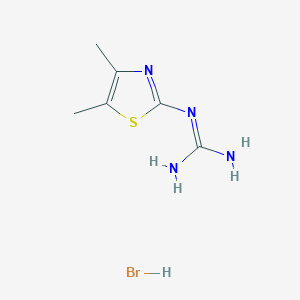

1-(4,5-Dimethylthiazol-2-yl)guanidine hydrobromide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“1-(4,5-Dimethylthiazol-2-yl)guanidine hydrobromide” is a chemical compound . It is related to the MTT reagent used in the MTT assay, a colorimetric assay for assessing cell metabolic activity . The MTT reagent is chemically 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide .

Chemical Reactions Analysis

The MTT reagent, which is chemically related to “1-(4,5-Dimethylthiazol-2-yl)guanidine hydrobromide”, is reduced to formazan by metabolically active cells . This reduction results in disruption of the core tetrazole ring and the formation of a violet-blue water-insoluble molecule called formazan .Applications De Recherche Scientifique

Drug Discovery

The MTT assay, which utilizes MTT, is a simple, cheap, reliable, and sensitive technique adapted to a wide range of experimental conditions and cell types. It’s extensively used in drug discovery to assess the cytotoxicity of compounds and screen for potential anticancer agents .

Toxicology

In toxicology, the MTT assay helps evaluate cell growth and viability, providing a quantitative method to measure cell viability across various cell types .

Cell Viability and Proliferation Studies

The MTT assay measures cellular metabolic activity as an indicator of cell viability and proliferation. This colorimetric assay is based on the reduction of MTT to purple formazan crystals by metabolically active cells .

Anticancer Agent Screening

MTT is instrumental in screening for potential anticancer agents due to its ability to indicate cellular metabolic activity .

Stem Cell Research

The cost-effective and quantitative nature of the MTT assay makes it particularly useful in stem cell research for analyzing cell viability .

Analyzing Treatment Toxicity

Despite its widespread use, it’s important to consider the limitations of the MTT assay when representing treatment toxicity, cell viability, and metabolic activity as it can be misapplied or misinterpreted .

For further detailed applications or technical documents related to 1-(4,5-Dimethylthiazol-2-yl)guanidine hydrobromide, you may refer to suppliers or manufacturers like Benchchem or Ambeed for MSDS/COA and other relevant documents.

Mécanisme D'action

Target of Action

It is known that guanidine, a related compound, acts on mitochondrial dehydrogenases .

Mode of Action

Guanidine, a related compound, is known to enhance the release of acetylcholine following a nerve impulse and appears to slow the rates of depolarization and repolarization of muscle cell membranes .

Biochemical Pathways

It is known that guanidine and its derivatives can influence the pentose phosphate pathway .

Result of Action

Guanidine, a related compound, is known to treat muscle weakness and fatigue associated with the myasthenic complications of Eaton-Lambert syndrome .

Propriétés

IUPAC Name |

2-(4,5-dimethyl-1,3-thiazol-2-yl)guanidine;hydrobromide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N4S.BrH/c1-3-4(2)11-6(9-3)10-5(7)8;/h1-2H3,(H4,7,8,9,10);1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSRQKNXEUZMFOT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)N=C(N)N)C.Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11BrN4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70600137 |

Source

|

| Record name | N''-(4,5-Dimethyl-1,3-thiazol-2-yl)guanidine--hydrogen bromide (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70600137 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

85207-84-7 |

Source

|

| Record name | N''-(4,5-Dimethyl-1,3-thiazol-2-yl)guanidine--hydrogen bromide (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70600137 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-cyclopentyl-6-(furan-2-yl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B1357504.png)

![1-[(1-Ethyl-3,5-dimethyl-1H-pyrazol-4-YL)methyl]piperidin-3-amine](/img/structure/B1357527.png)

![2-[2-(1-Piperidinyl)ethoxy]-5-(trifluoromethyl)-aniline](/img/structure/B1357532.png)

![1-[4-(3-Methylphenoxy)phenyl]methanamine](/img/structure/B1357540.png)

![3-Chloro-2-[3,4-dihydro-1(2H)-quinolinyl]aniline](/img/structure/B1357542.png)

![7-Chloroimidazo[1,2-a]pyridine](/img/structure/B1357548.png)